molecular formula C29H22F3N3O3S B12476462 2-{3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid

2-{3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid

Cat. No.: B12476462
M. Wt: 549.6 g/mol
InChI Key: OOVVOURMNDQOJV-UHFFFAOYSA-N
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Description

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves multiple steps, including the formation of the pyrazoloquinoline core, the introduction of the thiophene and trifluoromethylphenyl groups, and the final attachment of the benzoic acid moiety. Typical synthetic routes may involve condensation reactions, cyclization, and functional group transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and can be used in the development of new synthetic methodologies.

Biology

In biological research, 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these contexts.

Industry

In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives and thiophene-containing molecules. Examples include:

  • Pyrazolo[3,4-b]quinoline derivatives with different substituents.
  • Thiophene-based compounds with various functional groups.

Uniqueness

What sets 2-[3-methyl-5-oxo-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid apart is its specific combination of functional groups and heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for both fundamental research and practical applications.

Properties

Molecular Formula

C29H22F3N3O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[3-methyl-5-oxo-7-thiophen-2-yl-4-[2-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

InChI

InChI=1S/C29H22F3N3O3S/c1-15-24-25(17-7-2-4-9-19(17)29(30,31)32)26-20(13-16(14-22(26)36)23-11-6-12-39-23)33-27(24)35(34-15)21-10-5-3-8-18(21)28(37)38/h2-12,16,25,33H,13-14H2,1H3,(H,37,38)

InChI Key

OOVVOURMNDQOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=CC=C5C(F)(F)F)C6=CC=CC=C6C(=O)O

Origin of Product

United States

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